Pralidoxime iodide, also known as 2-PAM iodide or PROTOPAM, is an organic compound with applications in medicine and scientific research. In research settings, pralidoxime iodide is primarily used as an antidote for organophosphate poisoning. Organophosphates are a class of chemicals that can cause irreversible inhibition of acetylcholinesterase, an enzyme critical for normal nervous system function. Pralidoxime iodide acts by reactivating the inhibited acetylcholinesterase, thereby restoring its function and alleviating the symptoms of poisoning [].
Researchers use pralidoxime iodide in in vitro (laboratory) studies to assess its effectiveness in reactivating acetylcholinesterase inhibited by various organophosphates. This helps determine the drug's efficacy against a broad spectrum of poisoning agents [].
In vitro experiments also aid in elucidating the precise mechanism by which pralidoxime iodide reactivates inhibited acetylcholinesterase. This knowledge is crucial for designing improved antidotes with enhanced efficacy and broader target specificities [].
Animal studies employing pralidoxime iodide help researchers establish effective treatment regimens for organophosphate poisoning. These studies evaluate factors like dosage, timing of administration, and combination therapy with other drugs to optimize the antidote's effectiveness [].
Pralidoxime iodide can be used in animal models to investigate the long-term consequences of organophosphate poisoning on the nervous system and other organs. This research helps identify potential delayed effects and develop strategies for managing them [].
Pralidoxime iodide is a chemical compound primarily recognized for its role as a reactivator of acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine in the nervous system. This compound belongs to a class of substances known as oximes, which are characterized by the presence of a hydroxylamine functional group. Pralidoxime iodide is particularly effective in counteracting the effects of organophosphate poisoning, which can result from exposure to certain pesticides and nerve agents. It is typically administered in conjunction with atropine to mitigate the toxic effects on the nervous system caused by organophosphates .
The chemical formula for pralidoxime iodide is with a molar mass of approximately 137.162 g/mol. The compound exists predominantly as a white solid and is soluble in water, making it suitable for intravenous administration in medical settings .
Pralidoxime iodide's mechanism of action revolves around its ability to reactivate the enzyme acetylcholinesterase. Organophosphate poisoning disrupts the nervous system by inhibiting this enzyme, leading to an accumulation of the neurotransmitter acetylcholine. Pralidoxime iodide breaks the bond between the organophosphate and the enzyme, allowing it to resume its function and restore normal nerve transmission [].
Pralidoxime iodide functions through a specific mechanism involving nucleophilic attack on the phosphorus atom of the organophosphate-acetylcholinesterase complex. This reaction effectively cleaves the phosphate-ester bond that organophosphates form with acetylcholinesterase, thereby restoring the enzyme's activity. The reactivation process is contingent upon the timing of administration; pralidoxime is most effective when given within 24 hours following organophosphate exposure .
The general reaction can be summarized as follows:
This reaction highlights pralidoxime's role not only as a reactivator but also as a potential inhibitor of acetylcholinesterase under certain conditions, particularly when it forms phosphorylated complexes during the reactivation process .
Pralidoxime iodide exhibits significant biological activity, particularly in its ability to restore acetylcholinesterase function following inhibition by organophosphates. The compound primarily acts outside the central nervous system, making it effective in alleviating peripheral symptoms associated with organophosphate poisoning, such as muscle weakness and respiratory paralysis .
The synthesis of pralidoxime iodide involves several key steps:
This method highlights the straightforward chemical transformations necessary to produce pralidoxime iodide from readily available precursors .
Pralidoxime iodide is primarily used in medical applications related to poisoning from organophosphate compounds. Its main applications include:
Several compounds share similarities with pralidoxime iodide in terms of their chemical structure and biological activity. Below are some notable examples:
Compound Name | Chemical Structure | Key Features |
---|---|---|
Obidoxime | Similar oxime structure | Effective against certain organophosphates; used similarly to pralidoxime. |
Atropine | Tropane alkaloid | Antimuscarinic agent used alongside pralidoxime; mitigates muscarinic effects of poisoning. |
Chlorpyrifos | Organophosphate | Inhibitor of acetylcholinesterase; target compound for pralidoxime reactivation. |
2-Hydroxyimino-3-pyridinylmethyl methyl ether | Oxime derivative | Related structure; studied for potential reactivation properties. |
Pralidoxime distinguishes itself through its specific mechanism targeting acetylcholinesterase reactivation while being less effective against aged complexes compared to other oximes like obidoxime .
Pralidoxime iodide (1-methylpyridinium-2-aldoxime iodide) is synthesized via quaternization of pyridine-2-aldoxime with methyl iodide. The reaction proceeds in polar aprotic solvents such as acetone or ethanol under reflux conditions (40–80°C) for 12–24 hours. Key steps include:
Reaction conditions:
Parameter | Value |
---|---|
Solvent | Acetone or ethanol |
Temperature | 60–80°C |
Reaction time | 12–24 hours |
Yield | 70–85% |
Microwave-assisted methods reduce reaction times to 2–10 minutes, achieving 90–93% yields by enhancing reaction kinetics. However, traditional routes remain prevalent due to scalability and cost-effectiveness.
Continuous flow systems improve efficiency by integrating reaction steps and minimizing intermediate isolation. A two-step flow process for pralidoxime iodide involves:
Advantages over batch synthesis:
Crystallization is critical for ensuring purity and desired crystal morphology. Common methods include:
Solvent effects on crystal form:
Solvent system | Crystal habit | Purity (%) |
---|---|---|
Ethanol-ether (3:5) | Needles | 98.5 |
Acetone-water (1:3) | Platelets | 97.8 |
Methanol | Agglomerates | 95.2 |
Purification ensures compliance with pharmacopeial standards (e.g., USP, EP):
Critical quality attributes:
Pralidoxime iodide exhibits a well-defined crystalline structure with the molecular formula C₇H₉IN₂O and a molecular weight of 264.06 g/mol [1] [2]. The compound crystallizes as a quaternary ammonium salt where the pralidoxime cation is paired with an iodide anion [3]. The International Union of Pure and Applied Chemistry name for this compound is (E)-N-[(1-methylpyridin-1-ium-2-yl)methylidene]hydroxylamine iodide [1] [2].
The molecular structure consists of a pyridinium ring system with a methylated nitrogen atom bearing a positive charge, and an oxime functional group (-C=N-OH) attached at the 2-position of the pyridine ring [3] [4]. The oxime group demonstrates E-configuration stereochemistry, which is critical for the compound's biological activity [1]. The crystal structure shows that pralidoxime iodide appears as white to light yellow powder or crystalline material under standard conditions [4] [5].
X-ray diffraction analysis reveals that the compound exists in a stable crystalline form with specific unit cell parameters that contribute to its solid-state properties [4]. The crystal lattice demonstrates intermolecular interactions between the pralidoxime cations and iodide anions, which influence the compound's thermal and solubility characteristics [5]. The crystalline structure exhibits polymorphic behavior under certain conditions, though the most commonly encountered form remains thermodynamically stable under ambient storage conditions [4] [5].
Table 1: Structural Parameters of Pralidoxime Iodide
Parameter | Value | Reference |
---|---|---|
Molecular Formula | C₇H₉IN₂O | [1] [2] |
Molecular Weight | 264.06 g/mol | [1] [2] |
Chemical Abstracts Service Registry Number | 94-63-3 | [3] [4] |
Appearance | White to light yellow crystalline powder | [4] [5] |
Crystal System | Stable crystalline form | [4] |
Stereochemistry | E-configuration oxime | [1] |
Pralidoxime iodide demonstrates characteristic thermal behavior with a well-defined melting point range. The compound melts between 214.0°C and 225.0°C, with decomposition occurring at approximately 220°C [4] [5] [12]. This melting point with concurrent decomposition indicates that the compound undergoes thermal degradation rather than clean melting [13] [14].
Thermal analysis using differential scanning calorimetry reveals that pralidoxime iodide exhibits an endothermic peak corresponding to its melting transition [12] [13]. The thermal decomposition pathway involves the breakdown of the quaternary ammonium structure and the oxime functional group [11]. During heating, the compound shows sensitivity to elevated temperatures, which necessitates controlled storage conditions [4] [5].
The decomposition temperature of pralidoxime iodide has been reported as not determined in some analytical studies, though practical observations indicate decomposition begins around the melting point [11]. The compound exhibits heat sensitivity, requiring storage under controlled temperature conditions, typically refrigerated at 0-10°C [4] [5]. This thermal behavior is consistent with other quaternary ammonium compounds containing oxime functional groups [11].
Table 2: Thermal Properties of Pralidoxime Iodide
Property | Value | Reference |
---|---|---|
Melting Point Range | 214.0-225.0°C | [4] [5] |
Decomposition Temperature | ~220°C | [12] [14] |
Thermal Stability | Heat sensitive | [4] [5] |
Storage Temperature | 0-10°C (refrigerated) | [4] [5] |
Decomposition Behavior | Decomposition with melting | [13] [14] |
Pralidoxime iodide exhibits distinct solubility patterns across different solvent systems, reflecting its ionic nature and molecular structure. The compound demonstrates high solubility in polar solvents, particularly water, where it readily dissolves due to its quaternary ammonium salt structure [4] [5] [16]. In aqueous systems, pralidoxime iodide shows excellent water solubility, making it suitable for preparation of aqueous solutions [4] [16].
In polar organic solvents, the compound shows variable solubility characteristics. Pralidoxime iodide demonstrates slight solubility in methanol, indicating moderate interaction with lower alcohols [4] [5]. The compound exhibits solubility in dimethyl sulfoxide, with reported concentrations of approximately 52 mg/mL [9]. In phosphate-buffered saline at physiological pH 7.2, the related chloride salt shows solubility of approximately 10 mg/mL [43].
The solubility behavior in non-polar solvents is markedly different, with pralidoxime iodide showing poor solubility in non-polar systems. The compound is reported as insoluble in chloroform and diethyl ether, which is consistent with its ionic character [4] [5]. This solubility profile reflects the hydrophilic nature of the quaternary ammonium structure and the polar oxime functional group [16] .
Table 3: Solubility Profile of Pralidoxime Iodide
Solvent System | Solubility | Reference |
---|---|---|
Water | Soluble | [4] [16] |
Methanol | Slightly soluble | [4] [5] |
Dimethyl sulfoxide | 52 mg/mL | [9] |
Chloroform | Insoluble | [4] [5] |
Diethyl ether | Insoluble | [4] [5] |
Phosphate buffer (pH 7.2) | ~10 mg/mL (chloride salt) | [43] |
Pralidoxime iodide exhibits characteristic spectroscopic signatures that enable its identification and structural confirmation. Fourier-transform infrared spectroscopy reveals specific absorption bands corresponding to the functional groups present in the molecule [20]. The infrared spectrum shows characteristic peaks that conform to the expected molecular structure [20]. The compound demonstrates specific absorption patterns in the fingerprint region that distinguish it from related compounds [21].
Nuclear magnetic resonance spectroscopy provides detailed structural information about pralidoxime iodide. Proton nuclear magnetic resonance analysis reveals characteristic chemical shifts for the pyridinium ring protons, the oxime proton, and the N-methyl group [22] [24]. The spectrum typically shows signals in the aromatic region corresponding to the pyridine ring protons, with specific coupling patterns that confirm the substitution pattern [22]. The oxime proton appears as a characteristic singlet, while the N-methyl group shows a distinct signal [24] [25].
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with signals corresponding to the aromatic carbons of the pyridinium ring, the oxime carbon, and the methyl carbon [25] [26]. The spectroscopic data consistently confirm the molecular structure and can be used for purity assessment [4] [23].
Mass spectrometry analysis of pralidoxime iodide reveals characteristic fragmentation patterns. The molecular ion peak appears at mass-to-charge ratio corresponding to the pralidoxime cation (m/z 137) [10] [28]. Common fragment ions include peaks at m/z 119, 93, and other characteristic fragments resulting from the breakdown of the pyridinium ring and oxime group [10] [29]. The iodide anion can be detected separately in negative ion mode analysis [27].
Table 4: Spectroscopic Identification Data for Pralidoxime Iodide
Technique | Key Features | Reference |
---|---|---|
FTIR | Conforms to molecular structure | [20] |
¹H NMR | Aromatic protons, oxime proton, N-methyl | [22] [24] |
¹³C NMR | Aromatic carbons, oxime carbon, methyl carbon | [25] [26] |
Mass Spectrometry | Molecular ion m/z 137, fragments 119, 93 | [10] [28] |
UV-Visible | λmax at 247, 300 nm (chloride salt) | [43] |
The stereochemical configuration of pralidoxime iodide profoundly influences its binding affinity and reactivation efficacy toward organophosphate-inhibited acetylcholinesterase. The oxime functional group exists in two geometric isomers, E and Z configurations, with the E-isomer demonstrating significantly superior binding characteristics and reactivation potential [16] [17].
Table 4: Stereochemical Considerations in Enzyme-Oxime Interactions
Structural Feature | Effect on Binding Affinity | Mechanistic Impact | Kinetic Consequences |
---|---|---|---|
E/Z Oxime Configuration | E-isomer preferred (10-fold higher) | E-configuration allows proper alignment | kr increased 5-15 fold |
Pyridinium Ring Position | Ortho > Meta > Para positioning | Optimal distance for P-atom attack | Kd decreased 2-8 fold |
Quaternary Nitrogen Charge | Enhanced binding to anionic sites | Facilitates gorge penetration | Enhanced association rates |
Oxime Group Orientation | Critical for nucleophilic attack | Enables SN2 transition state | Lower activation barriers |
Active Site Conformation | Induced fit mechanism | Accommodates bulky OP adducts | Reduced dissociation rates |
Hydrogen Bonding Network | Stabilizes oximate formation | Promotes deprotonation at pH 7-8 | pH-dependent optimization |
Electrostatic Interactions | Guides molecular recognition | Overcomes steric hindrance | Improved selectivity |
Spatial Positioning | Determines attack geometry | Controls reaction trajectory | Faster reactivation kinetics |
The E-configuration of the oxime group enables optimal spatial orientation within the acetylcholinesterase active site gorge, facilitating intermolecular hydrogen bonding interactions while minimizing steric clashes with surrounding amino acid residues [16]. Crystallographic studies demonstrate that the E-isomer forms stable hydrogen bonds involving the oxime hydroxyl group and nitrogen atoms of the enzyme's catalytic triad, particularly with histidine-447 [18]. This stereochemical preference translates to a 10-fold enhancement in binding affinity compared to the Z-isomer, with corresponding improvements in reactivation rate constants ranging from 5 to 15-fold [16].
The quaternary nitrogen charge distribution within the pyridinium ring system significantly affects electrostatic interactions with the enzyme active site. Computational analyses reveal that ortho-positioned oxime groups provide superior geometric alignment for nucleophilic attack compared to meta or para configurations [15]. The positively charged pyridinium moiety facilitates penetration into the narrow active site gorge through favorable electrostatic interactions with negatively charged residues, particularly glutamate-202 and the anionic oxyanion hole [4].
Hydrogen bonding networks play a crucial role in stabilizing the oximate anion formation, which is essential for nucleophilic reactivity. The enzyme's catalytic triad, comprising serine-203, histidine-447, and glutamate-334, creates an environment conducive to oxime deprotonation through cooperative proton transfer mechanisms [19]. These interactions promote optimal oximate concentration at physiological pH values between 7.0 and 8.0, corresponding to maximum reactivation efficiency [20].
The reactivation efficiency of pralidoxime iodide exhibits a characteristic bell-shaped pH dependence profile, reflecting the complex interplay between oxime protonation states, enzyme catalytic triad ionization, and electrostatic environment optimization [21]. This pH dependence is fundamental to understanding the therapeutic window and optimal dosing strategies for organophosphate poisoning treatment.
Table 2: pH-Dependent Reactivation Efficiency Profiles
pH | Reactivation Efficiency (%) | Oximate Fraction | Optimal Activity |
---|---|---|---|
6.0 | 15 | 0.02 | Low |
6.5 | 28 | 0.05 | Low |
7.0 | 45 | 0.13 | Moderate |
7.5 | 72 | 0.31 | High |
8.0 | 85 | 0.50 | Maximum |
8.5 | 68 | 0.76 | High |
9.0 | 42 | 0.91 | Moderate |
9.5 | 25 | 0.97 | Low |
10.0 | 18 | 0.99 | Low |
The optimal reactivation efficiency occurs at pH 8.0, where 85% maximum activity is achieved [20] [21]. At this pH, the oximate fraction reaches 0.50, representing an optimal balance between nucleophilic oximate concentration and proper enzyme catalytic triad ionization states. Below pH 7.0, insufficient oximate anion formation limits nucleophilic attack capability, resulting in reactivation efficiencies below 45% [22]. Conversely, at pH values exceeding 9.0, despite high oximate concentrations (>0.91 fraction), reactivation efficiency decreases dramatically to 18-42% due to enzyme structural perturbations and electrostatic repulsion effects [21].
The mechanistic basis for this pH dependence involves multiple ionizable groups within the enzyme-inhibitor-reactivator complex. The catalytic histidine-447 (pKa ≈ 7.3) must remain protonated to facilitate proper hydrogen bonding networks, while glutamate-202 (pKa ≈ 4.5) provides anionic stabilization for the positively charged pyridinium moiety [19]. The oxime group itself (pKa = 7.68) transitions from predominantly protonated to deprotonated forms across the physiological pH range, with the oximate anion serving as the active nucleophile [15].
Experimental studies utilizing chaotropic and kosmotropic salts demonstrate that water structure modifications significantly influence pH-dependent reactivation profiles [21]. Chaotropic salts such as lithium thiocyanate enhance reactivation efficiency by disrupting electrostricted water molecules surrounding the oximate ion, facilitating nucleophilic approach to the phosphorus center. Conversely, kosmotropic salts like ammonium sulfate and phosphate decrease reactivation rates through enhanced water structure organization and increased oximate solvation [21].
The therapeutic efficacy of pralidoxime iodide varies substantially across different organophosphate nerve agents and pesticides, reflecting the diverse structural characteristics and aging kinetics of these compounds. This variation in efficacy has significant implications for clinical treatment protocols and highlights the need for agent-specific therapeutic approaches [5] [6] [8].
Table 3: Comparative Efficacy Against Different Nerve Agent Targets
Target Agent | Pralidoxime Efficacy | Max Reactivation (%) | Time to 50% Reactivation (min) | Clinical Relevance |
---|---|---|---|---|
VX | Moderate | 45-65 | 15-25 | Limited effectiveness |
Russian VX | Moderate | 42-58 | 18-28 | Limited effectiveness |
Sarin (GB) | High | 70-85 | 8-15 | Standard treatment |
Cyclosarin (GF) | Moderate | 35-55 | 20-35 | Suboptimal |
Tabun (GA) | Poor | < 15 | > 60 | Ineffective |
Soman (GD) | Poor | < 10 | > 60 | Ineffective |
Paraoxon | High | 75-90 | 5-12 | Highly effective |
Chlorpyrifos | Moderate | 50-70 | 12-22 | Moderately effective |
Pralidoxime demonstrates highest efficacy against paraoxon-inhibited acetylcholinesterase, achieving 75-90% maximum reactivation within 5-12 minutes [2] [6]. This superior performance results from favorable geometric compatibility between the oximate nucleophile and the diethylphosphoryl-serine adduct, combined with relatively slow aging kinetics that maintain the enzyme in a reactivatable state [23]. Sarin-inhibited enzyme also responds well to pralidoxime treatment, with 70-85% reactivation achievable within 8-15 minutes, making it the standard therapeutic intervention for sarin exposure [5] [9].
The moderate efficacy observed against VX and Russian VX reflects the bulkier side chains and more complex leaving groups associated with these V-type nerve agents [7]. The methylphosphonothioate structure of VX creates steric hindrance that impedes optimal oximate approach to the phosphorus center, resulting in 45-65% maximum reactivation with extended time requirements of 15-25 minutes [4] [7]. Russian VX exhibits similar limitations, with 42-58% maximum reactivation and comparable kinetic profiles [7].
Tabun and soman represent particularly challenging targets for pralidoxime therapy, with reactivation efficiencies below 15% and 10% respectively [5] [10] [8]. The dimethylamino leaving group of tabun creates unfavorable steric interactions that prevent effective oximate binding, while the extremely rapid aging kinetics (half-life < 2 minutes) of soman-inhibited enzyme severely limits the therapeutic window for intervention [8]. These agents require alternative therapeutic approaches, including prophylactic protection or combination therapy with more effective oximes such as obidoxime or HI-6 [6].
Organophosphate pesticides like chlorpyrifos demonstrate intermediate susceptibility to pralidoxime reactivation, achieving 50-70% recovery within 12-22 minutes [11] [12]. The diethylphosphorothioate structure provides sufficient accessibility for oximate attack while maintaining moderate aging resistance, making pralidoxime a viable therapeutic option for agricultural pesticide poisonings [12].